molecular formula C22H14F4N4O7 B11114458 3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

Cat. No.: B11114458
M. Wt: 522.4 g/mol
InChI Key: ZCLHZZWDCSHWDF-UHFFFAOYSA-N
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Description

3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound with a molecular formula of C20H14N4O6F4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the nitration of benzamide derivatives followed by amide coupling reactions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as carbodiimides for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide linkages and tetrafluoroethoxy substituent can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to the presence of both nitro groups and a tetrafluoroethoxy substituent. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in simpler analogs.

Properties

Molecular Formula

C22H14F4N4O7

Molecular Weight

522.4 g/mol

IUPAC Name

3-nitro-N-[3-[(3-nitrobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C22H14F4N4O7/c23-21(24)22(25,26)37-18-8-7-14(27-19(31)12-3-1-5-15(9-12)29(33)34)11-17(18)28-20(32)13-4-2-6-16(10-13)30(35)36/h1-11,21H,(H,27,31)(H,28,32)

InChI Key

ZCLHZZWDCSHWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC(C(F)F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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